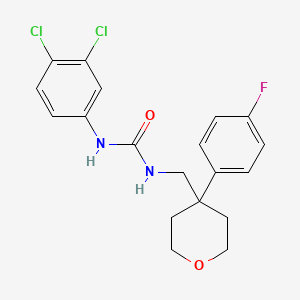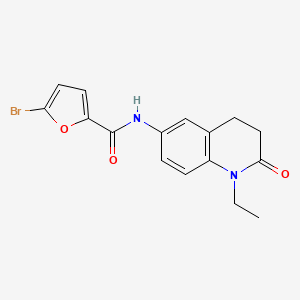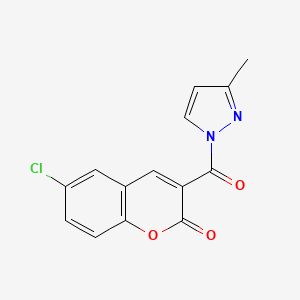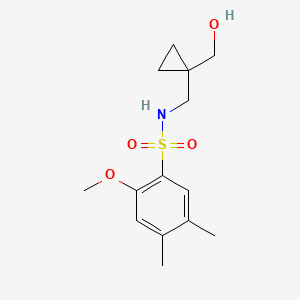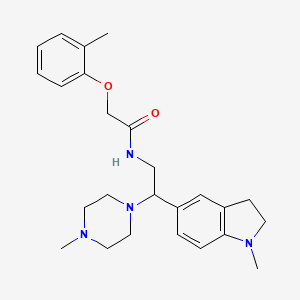![molecular formula C19H14FN3O5S B2501356 N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 450337-30-1](/img/structure/B2501356.png)
N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and structural features common in pharmaceutical compounds . It includes a fluorophenyl group, a thieno[3,4-c]pyrazole moiety, and a benzo[d][1,3]dioxole-5-carboxamide group. These groups are often found in various bioactive compounds, suggesting this compound may have potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be complex with multiple rings and functional groups. The exact structure would need to be confirmed through spectroscopic analysis, such as FT-IR, HR-MS, 1D and 2D NMR .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its various functional groups. For example, the fluorophenyl group might enhance the compound’s lipophilicity, potentially affecting its pharmacokinetic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group might increase its lipophilicity, potentially affecting its solubility and distribution in the body .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of the compound N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide, also known as N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide. This compound has shown potential in various scientific research fields, each with unique applications.
Anticancer Research
This compound has demonstrated significant potential in anticancer research. Its structure allows it to interact with specific cellular pathways that are crucial for cancer cell proliferation and survival. Studies have shown that it can inhibit the growth of certain cancer cell lines, making it a promising candidate for developing new anticancer therapies .
Antimicrobial Activity
The compound exhibits strong antimicrobial properties, making it useful in the development of new antibiotics. It has been tested against various bacterial and fungal strains, showing effectiveness in inhibiting their growth. This makes it a valuable asset in the fight against antibiotic-resistant pathogens .
Anti-inflammatory Applications
Research has indicated that this compound possesses anti-inflammatory properties. It can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Neuroprotective Effects
The compound has shown neuroprotective effects in preclinical studies. It can protect neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This suggests its potential use in developing treatments for these conditions .
Photodynamic Therapy
The compound has potential applications in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells. Its structure allows it to generate reactive oxygen species upon light activation, which can induce cell death in targeted cancer cells.
These diverse applications highlight the compound’s versatility and potential in various fields of scientific research. Each application opens new avenues for developing innovative treatments and therapies.
Propiedades
IUPAC Name |
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O5S/c20-12-2-4-13(5-3-12)23-18(14-8-29(25,26)9-15(14)22-23)21-19(24)11-1-6-16-17(7-11)28-10-27-16/h1-7H,8-10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJSRBNXPXKNRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(3-Trifluoromethyl-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B2501273.png)
![N-(2-chlorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2501274.png)
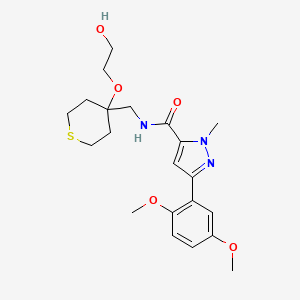
![5-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2501277.png)
![Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B2501279.png)
![N-(4-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2501280.png)
![N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B2501281.png)
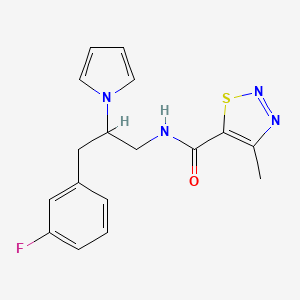
![N-(5-chloro-2-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2501287.png)
